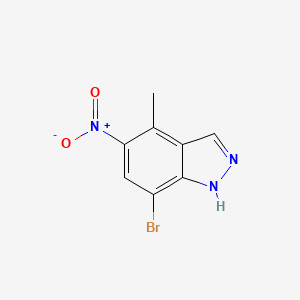

7-bromo-4-methyl-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methyl-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)6(9)2-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXHZXXRESXPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640011 | |

| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-46-9 | |

| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-4-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a focal point in the design of novel therapeutics. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 7-bromo-4-methyl-5-nitro-1H-indazole. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights to offer a comprehensive resource for researchers working with this and related molecules. We will delve into its chemical properties, propose a logical synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a polysubstituted indazole with the following fundamental properties:

| Property | Value | Source |

| CAS Number | 952183-46-9 | [2] |

| Molecular Formula | C₈H₆BrN₃O₂ | [3] |

| Molecular Weight | 256.06 g/mol | [3] |

| Melting Point | 204-206 °C | [3] |

| SMILES | Cc1c(c(Br)c2[nH]ncc2c1)[O-] | BLDpharm |

The strategic placement of a bromine atom, a methyl group, and a nitro group on the indazole core creates a molecule with a unique electronic landscape, ripe for further chemical modification and with significant potential for biological activity.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of a substituted aniline precursor, followed by diazotization and cyclization to form the indazole ring. Subsequent bromination and nitration would then yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Practical Approach

Part 1: Synthesis of 7-Bromo-4-methyl-1H-indazole

This procedure is adapted from known syntheses of related indazoles.[4]

-

Diazotization: Dissolve 2-bromo-5-methylaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrite: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Cyclization: The resulting solution containing the diazonium salt is then heated to induce cyclization. The exact temperature and time will need to be optimized, but a starting point would be 60-80 °C for 1-2 hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Nitration of 7-Bromo-4-methyl-1H-indazole

The nitration of the indazole ring is a critical step, and the regioselectivity will be directed by the existing substituents. The electron-donating methyl group at position 4 and the bromine at position 7 will influence the position of nitration. The 5-position is sterically accessible and electronically activated, making it the likely site of nitration.

-

Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C to prepare the nitrating mixture.

-

Nitration Reaction: Dissolve the 7-bromo-4-methyl-1H-indazole from Part 1 in concentrated sulfuric acid and cool to 0 °C. Slowly add the pre-formed nitrating mixture dropwise, maintaining the temperature below 5 °C.

-

Reaction Quenching and Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (to be optimized) before carefully pouring it onto crushed ice.

-

Purification: The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) should yield the purified this compound.

Spectroscopic and Physicochemical Properties

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The proton on the pyrazole ring (H-3) should appear as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm. The remaining aromatic proton (H-6) would likely appear as a singlet in the aromatic region. The methyl protons at C-4 would give a sharp singlet around δ 2.5 ppm. The NH proton of the indazole ring will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. For a similar compound, 4-bromo-5-methyl-1H-indazole, the H-3 proton appears at δ 8.07 ppm and the methyl protons at δ 2.50 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group (C-5) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Nitro Group Asymmetric and Symmetric Stretches: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal mass of the molecular ion would be m/z 255 and 257. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the indazole ring.

Reactivity and Potential for Further Functionalization

The presence of multiple functional groups on the this compound ring system opens up a wide range of possibilities for further chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. This could potentially allow for the displacement of the bromine atom or even the nitro group itself under specific conditions.[5]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This would provide a valuable synthetic handle for the introduction of new functionalities via amide bond formation, diazotization, or other reactions of anilines.

-

N-Alkylation/N-Arylation: The acidic N-H proton of the indazole ring can be deprotonated with a suitable base, and the resulting anion can be reacted with a variety of electrophiles to introduce substituents at the N-1 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery and Development

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] While there is no specific biological data available for this compound, its structural features suggest several potential areas of application.

-

Kinase Inhibition: Many kinase inhibitors incorporate the indazole scaffold. The substituents on this molecule could be tailored to target the ATP-binding site of specific kinases.

-

Nitric Oxide Synthase (NOS) Inhibition: Nitroindazoles are a known class of nitric oxide synthase inhibitors.[6] The specific substitution pattern of the title compound may confer selectivity for different NOS isoforms.

-

Building Block for Complex Molecules: Given its multiple points of functionalization, this molecule serves as an excellent starting material for the synthesis of more complex drug candidates. For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor.[7]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant.[3] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on the extensive knowledge of indazole chemistry. This guide provides a solid foundation for researchers to begin working with this promising molecule, from its synthesis to its potential applications in the development of novel therapeutics.

References

- CN103570624A. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

- CN112321510A. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.

-

Moore, P. K., & Wallace, P. (1994). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 112(1), 1-2. Retrieved from [Link]

- EP 2644599 A1. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. European Patent Office.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678–5690. Retrieved from [Link]

- CN102898374A. (2013). Method for preparing 1H-indazole derivative. Google Patents.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved from [Link]

- CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

MDPI. (2021). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Retrieved from [Link]

-

PubMed. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(4), 887. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

National Institutes of Health. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1-methyl-5-nitro-1H-indazole. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 952183-46-9|this compound|BLD Pharm [bldpharm.com]

- 3. 952183-46-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 5. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole

An In-Depth Technical Guide to the Proposed Synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole

This document provides a comprehensive technical guide for the proposed , a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] This guide outlines a plausible and robust synthetic strategy, grounded in established chemical principles and supported by authoritative literature. Full editorial control has been exercised to present a logical and scientifically sound narrative, emphasizing the causality behind experimental choices.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block for library synthesis in drug discovery programs. Its synthesis is not explicitly detailed in readily available literature, necessitating a carefully designed synthetic plan. The strategy proposed herein focuses on the sequential functionalization of a commercially available starting material to construct the indazole core, followed by regioselective nitration.

A retrosynthetic analysis suggests that the target molecule can be obtained via the nitration of a 7-bromo-4-methyl-1H-indazole intermediate. This key intermediate, in turn, can be synthesized from a corresponding substituted o-toluidine derivative through a diazotization and cyclization sequence. This multi-step approach allows for controlled introduction of the required functional groups.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed in two main stages:

-

Synthesis of the Key Intermediate: Preparation of 7-bromo-4-methyl-1H-indazole.

-

Final Nitration Step: Regioselective nitration to yield the target compound.

This pathway is designed to control the regiochemistry at each step, leveraging the directing effects of the substituents.

Caption: Proposed forward synthesis pathway.

Experimental Protocols & Scientific Rationale

Stage 1: Synthesis of 7-Bromo-4-methyl-1H-indazole

This stage involves a classical approach to indazole synthesis starting from a substituted aniline. The key is the strategic introduction of a nitro group which facilitates the subsequent reductive cyclization to form the pyrazole ring of the indazole system.

Step 1.1: Acetylation of 3-Bromo-6-methylaniline

-

Objective: To protect the amine group as an acetamide. This moderates the activating nature of the amine and directs the subsequent nitration to the ortho position.

-

Protocol:

-

To a solution of 3-Bromo-6-methylaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral.

-

Dry the solid product (N-acetyl-3-bromo-6-methylaniline) under vacuum. The product is often pure enough for the next step without further purification.

-

Step 1.2: Nitration of N-acetyl-3-bromo-6-methylaniline

-

Objective: To introduce a nitro group ortho to the acetylamino group. The bulky acetylamino group and the existing bromine atom will sterically and electronically direct the incoming nitro group to the desired C2 position.

-

Protocol:

-

Cool a mixture of concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice-salt bath.

-

Add N-acetyl-3-bromo-6-methylaniline (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to cold concentrated sulfuric acid (2 volumes).

-

Add the nitrating mixture dropwise to the aniline solution, keeping the temperature below 5 °C.[3][4]

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the yellow precipitate (N-acetyl-3-bromo-2-nitro-6-methylaniline) by filtration, wash thoroughly with water, and dry.

-

Step 1.3: Deacetylation of N-acetyl-3-bromo-2-nitro-6-methylaniline

-

Objective: To remove the acetyl protecting group to liberate the free amine, which is required for the subsequent cyclization.

-

Protocol:

-

Suspend the crude N-acetyl-3-bromo-2-nitro-6-methylaniline (1.0 eq) in a mixture of ethanol (10 volumes) and concentrated hydrochloric acid (5 volumes).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and then neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-nitro-6-methylaniline.

-

Step 1.4: Reductive Cyclization to form 7-Bromo-4-methyl-1H-indazole

-

Objective: To reduce the nitro group to an amine, which then undergoes in-situ diazotization and cyclization to form the indazole ring. While classic methods exist, a reductive cyclization is often more direct.

-

Protocol:

-

Suspend 3-bromo-2-nitro-6-methylaniline (1.0 eq) in concentrated hydrochloric acid (10 volumes).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (5 volumes) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C for 2-3 hours. The reaction involves the reduction of the nitro group to an amino group, which then displaces the other amino group via an intramolecular cyclization mechanism to form the indazole ring.

-

Cool the mixture and basify to pH 8-9 with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-bromo-4-methyl-1H-indazole.

-

Stage 2: Nitration of 7-Bromo-4-methyl-1H-indazole

-

Objective: To regioselectively introduce a nitro group at the C5 position of the indazole ring. In electrophilic aromatic substitution on the indazole nucleus, the C5 and C3 positions are generally the most reactive. The presence of the bromine at C7 and the methyl group at C4 will influence the final regioselectivity. The methyl group is an ortho-, para-director, and the bromine is a deactivating ortho-, para-director. Both substituents will favor substitution at the C5 position.

-

Protocol:

-

Add 7-bromo-4-methyl-1H-indazole (1.0 eq) portion-wise to concentrated sulfuric acid (5-10 volumes) at 0 °C.

-

Stir until a clear solution is obtained.

-

Add potassium nitrate (KNO₃, 1.1 eq) or fuming nitric acid (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[5]

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture carefully onto crushed ice.

-

Collect the precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.

-

| Step | Starting Material | Key Reagents | Expected Product | Yield (Est.) |

| 1.1 | 3-Bromo-6-methylaniline | Acetic anhydride, Acetic acid | N-acetyl-3-bromo-6-methylaniline | >90% |

| 1.2 | N-acetyl-3-bromo-6-methylaniline | HNO₃, H₂SO₄ | N-acetyl-3-bromo-2-nitro-6-methylaniline | 70-80% |

| 1.3 | N-acetyl-3-bromo-2-nitro-6-methylaniline | HCl, Ethanol | 3-Bromo-2-nitro-6-methylaniline | >85% |

| 1.4 | 3-Bromo-2-nitro-6-methylaniline | SnCl₂·2H₂O, HCl | 7-Bromo-4-methyl-1H-indazole | 50-60% |

| 2.0 | 7-Bromo-4-methyl-1H-indazole | KNO₃, H₂SO₄ | This compound | 60-75% |

Conclusion

This guide presents a robust and logically designed synthetic route to this compound. By employing a sequence of protection, regioselective nitration, deprotection, and reductive cyclization, the key 7-bromo-4-methyl-1H-indazole intermediate can be effectively synthesized. The final nitration step is proposed to occur with high regioselectivity at the C5 position due to the directing effects of the existing substituents. Each step is based on well-established and reliable transformations in organic synthesis. This protocol provides a solid foundation for researchers to produce this valuable chemical entity for applications in medicinal chemistry and materials science.

References

- Vertex AI Search, based on a general one-step synthesis of substituted indazoles using a flow reactor.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. ()

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. ()

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (_)

- Synthesis and biological activities of a novel series of indazole deriv

- Process for the preparation of substituted indazoles - Google P

- Synthesis and biological evaluation of indazole deriv

- Synthesis of substituted 1H-indazoles

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Synthesis of NH-Free 3-Substituted Indazoles. ()

- 7-Bromo-1H-indazole synthesis - ChemicalBook. ()

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi

- Indazole synthesis - Organic Chemistry Portal. ()

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ()

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. ()

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchG

- 952183-46-9|this compound - BLDpharm. ()

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public

- Direct nitration of five membered heterocycles - ResearchG

- Nitration and Sulfonation Reactions In Electrophilic Arom

- Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). ()

- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ResearchG

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aiinmr.com [aiinmr.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Postulated Mechanism of Action of 7-bromo-4-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2] This guide focuses on 7-bromo-4-methyl-5-nitro-1H-indazole, a specific derivative for which public data on its mechanism of action is limited. By examining the extensive research on structurally related indazole compounds, we can postulate and explore its likely biological activities. This document serves as a technical framework for researchers, outlining potential mechanisms of action, and providing robust, self-validating experimental protocols to systematically investigate them. Our approach is grounded in the established pharmacology of the indazole class, with a focus on kinase inhibition and other potential molecular targets.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring.[3] This structural motif is considered a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] Consequently, indazole derivatives have been successfully developed into drugs for a range of diseases, particularly in oncology and inflammatory conditions.[4] The therapeutic versatility of indazoles stems from their ability to be readily functionalized, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The specific substitutions on the indazole core, such as the bromo, methyl, and nitro groups in this compound, are expected to significantly influence its biological activity.

Chemical Profile of this compound

While the biological activity of this specific molecule is not extensively documented in publicly available literature, its chemical identity is established.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 685109-10-8 | [5] |

| Molecular Formula | C₈H₆BrN₃O₂ | Derived |

| Molecular Weight | 256.06 g/mol | Derived |

| Structure |  | N/A |

Note: A representative structure is shown. The exact molecular weight and formula are derived from the name.

Postulated Mechanisms of Action

Based on the activities of analogous compounds, we can hypothesize several primary mechanisms of action for this compound.

Kinase Inhibition

The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors.[4] Numerous indazole-based drugs and clinical candidates target various kinases involved in cancer and inflammatory signaling.[4][6]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-indazole derivatives have been identified as inhibitors of FGFR1-3.[2]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: A series of novel 1H-indazole inhibitors of ASK1 have been developed, showing potential for treating inflammatory diseases.[7] These inhibitors were found to suppress the ASK1-p38/JNK signaling pathway.[7]

-

Pim Kinase Inhibition: The Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis.[8] Indazole derivatives have been developed as potent, pan-Pim inhibitors.[8]

Given this extensive precedent, it is highly probable that this compound exhibits inhibitory activity against one or more protein kinases.

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Antibacterial Activity via DNA Gyrase Inhibition

Some nitro-indazole derivatives have shown potential as antibacterial agents through the inhibition of DNA gyrase.[1] Molecular docking studies have indicated that the indazole N1 and the nitro group can form key hydrogen bonds with residues in the active site of DNA gyrase, such as ASN46, ARG76, GLY77, and THR165.[1] This interaction prevents the enzyme from carrying out its function in DNA replication, leading to bacterial cell death. The presence of a nitro group in this compound makes this a plausible mechanism to investigate.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol assesses the compound's effect on a specific signaling pathway within a cellular context.

Objective: To determine if this compound inhibits the phosphorylation of a target protein (e.g., p38 MAPK) in a relevant cell line.

Materials:

-

Appropriate cell line (e.g., HT-29 cells for the ASK1 pathway) [7]* Cell culture medium and supplements

-

Stimulant (e.g., TNF-α to activate the ASK1 pathway) [7]* this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., TNF-α) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) to ensure equal loading.

Concluding Remarks

While the specific mechanism of action for this compound remains to be elucidated, its structural features strongly suggest potential as a kinase inhibitor or an antibacterial agent. The indazole scaffold is a rich source of bioactive compounds, and this particular derivative warrants a thorough investigation. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically uncover its biological activity and therapeutic potential. The insights gained from such studies will be invaluable for the broader drug discovery community and may pave the way for the development of novel therapeutics.

References

-

Chem-Impex. 5-Bromo-7-methyl-1H-indazole.

-

CymitQuimica. 4-Bromo (1H)Indazole.

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

-

Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Taylor & Francis Online. Indazole – Knowledge and References.

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

PubMed. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors.

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.

-

ResearchGate. Indazole derivatives as inhibitors of FGFR1.

-

RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

-

BenchChem. A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.

-

PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.

-

BenchChem. A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

-

Echemi. 7-bromo-5-nitro-1H-indazole.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-bromo-4-methyl-5-nitro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 7-bromo-4-methyl-5-nitro-1H-indazole. While direct experimental data for this compound remains limited, this document provides a comprehensive framework for its investigation, drawing upon the extensive research conducted on structurally related nitroindazoles. We will explore potential biological activities, outline detailed experimental protocols for screening and mechanism of action studies, and present relevant signaling pathways likely to be modulated by this class of compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of novel indazole derivatives.

Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in the field of medicinal chemistry due to its presence in a multitude of biologically active molecules.[1] The fusion of a benzene and a pyrazole ring confers a unique three-dimensional structure that allows for diverse interactions with various biological targets.[1] Consequently, indazole derivatives have been successfully developed as potent agents for a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2]

The biological activity of indazole derivatives can be finely tuned through substitutions on the core structure. The introduction of nitro groups, in particular, has been shown to be a critical determinant of biological activity, often enhancing the compound's potency.[3] This guide focuses on the specific derivative, this compound, and aims to provide a roadmap for its systematic investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H6BrN3O2 | [4] |

| Molecular Weight | 256.06 g/mol | [4] |

| CAS Number | 952183-46-9 | [4] |

| PubChem CID | 24213819 | [4] |

Potential Biological Activities and Therapeutic Targets

Anticancer Activity

Nitroindazole derivatives have demonstrated significant potential as anticancer agents.[3] Studies on various cancer cell lines have revealed the antiproliferative effects of these compounds. For instance, certain 6-nitroindazole derivatives have shown notable activity against lung carcinoma cell lines, with IC50 values in the low micromolar range.[3] The cytotoxic effects are often attributed to the nitro group, which can be bioreduced in the hypoxic environment of tumors to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis.[5]

Potential Targets:

-

Kinases: The indazole scaffold is a well-established framework for the design of kinase inhibitors.[6]

-

DNA and DNA repair enzymes: The generation of ROS can directly damage DNA and interfere with cellular repair mechanisms.

-

Apoptosis-related proteins: Nitroindazoles may induce apoptosis through the modulation of Bcl-2 family proteins and caspases.

Antimicrobial and Antiprotozoal Activity

Nitro-heterocyclic compounds have a long history of use as antimicrobial and antiprotozoal agents. The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic metabolites.[5] 5-Nitroindazole derivatives, for instance, have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

Potential Targets:

-

Nitroreductases: These enzymes are crucial for the activation of nitro-heterocyclic drugs in many pathogens.

-

DNA and other macromolecules: The reactive intermediates formed upon nitro reduction can cause widespread damage to cellular components.[3]

Enzyme Inhibition

Various indazole derivatives have been identified as potent inhibitors of a range of enzymes. For example, certain bromo- and chloro-substituted indazoles have been shown to inhibit lactoperoxidase.[1] Furthermore, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[2]

Potential Targets:

-

Lactoperoxidase and other peroxidases [1]

-

Nitric Oxide Synthase (NOS) [2]

-

Other enzymes: The diverse chemical space of indazole derivatives suggests the potential for inhibition of a wide variety of enzymes.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound, a series of well-established in vitro assays can be employed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation.[6]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[6]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to investigate the molecular mechanisms underlying the cytotoxic effects of the compound, such as the induction of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: General workflow for Western blot analysis of apoptosis markers.

Potential Signaling Pathways for Investigation

Based on the known activities of related indazole compounds, the following signaling pathways are recommended for investigation to elucidate the mechanism of action of this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Kinase inhibitors based on the indazole scaffold have been shown to target components of this pathway.

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization

While the primary focus of this guide is on the biological activity, a brief overview of the synthesis is pertinent. The synthesis of 7-bromo-1H-indazole has been reported through various methods, often starting from 7-aminoindazole or through cyclization reactions.[7] The introduction of the methyl and nitro groups would require further synthetic steps, which can be designed based on established organic chemistry principles. Detailed characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm its identity and purity before biological evaluation.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule with the potential for significant biological activity. By leveraging the wealth of knowledge on the broader class of nitroindazoles, researchers can embark on a systematic investigation of its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such studies. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation to determine its efficacy and mechanism of action in relevant disease models.

References

- BenchChem. (n.d.). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.

- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Taylor & Francis Online. (2020). Indazole – Knowledge and References.

- ResearchGate. (2025). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.

- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

- BenchChem. (n.d.). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 7-bromo-4-methyl-5-nitro-1H-indazole and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 7-bromo-4-methyl-5-nitro-1H-indazole, a functionalized heterocyclic compound with significant potential in medicinal chemistry. The indazole core is a well-established "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[1][2][3] The specific substitutions of a bromine atom, a methyl group, and a nitro group on this scaffold suggest a rich field for investigating structure-activity relationships (SAR) and developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential biological applications of this compound and its analogs.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2][4] This structural motif is present in a variety of biologically active molecules, including those with anti-inflammatory, antitumor, antibacterial, and anti-HIV activities.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and medicinal chemistry efforts.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2][5]

The introduction of a nitro group, as seen in the target molecule, is a common strategy in the development of antiparasitic and anticancer agents.[6][7] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain parasites, to generate reactive nitrogen species that induce cellular damage.

Synthesis of this compound and its Analogs

A potential synthetic pathway is outlined below, drawing inspiration from methodologies described for structurally similar compounds.[8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 2-Bromo-5-methylaniline

-

To a cooled (0-5 °C) solution of 2-bromo-5-methylaniline in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 2-bromo-5-methyl-4-nitroaniline.

Step 2 & 3: Diazotization and Cyclization

-

Dissolve the 2-bromo-5-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

After the addition, warm the reaction mixture to 60-80 °C and stir for 1-2 hours to facilitate cyclization.

-

Cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

This proposed synthesis is efficient and utilizes readily available starting materials. The yields for similar reactions reported in the literature are generally moderate to high.[8]

Structural Analogs and Structure-Activity Relationship (SAR) Insights

The core structure of this compound offers multiple points for modification to explore the structure-activity relationship (SAR). Understanding how changes in the chemical structure affect biological activity is crucial for optimizing lead compounds in drug discovery.

Table 1: Proposed Structural Analogs and their Rationale

| Position of Modification | Proposed Modification | Rationale for Biological Interest |

| C7-Position (Bromo) | - Fluoro, Chloro, Iodo- Cyano, Trifluoromethyl | Halogen modifications can modulate lipophilicity and electronic properties, impacting cell permeability and target binding. Electron-withdrawing groups like cyano and trifluoromethyl can enhance activity. |

| C4-Position (Methyl) | - Ethyl, Propyl- Methoxy, Hydroxymethyl | Varying the alkyl group size can probe the steric tolerance of the target's binding pocket. Introducing polar groups like methoxy or hydroxymethyl can improve solubility and potentially introduce new hydrogen bonding interactions. |

| C5-Position (Nitro) | - Amino- Sulfonamide, Carboxamide | Reduction of the nitro group to an amine is a common metabolic pathway and can lead to compounds with different biological profiles. Amide functionalities can introduce hydrogen bonding capabilities and improve pharmacokinetic properties. |

| N1-Position | - Alkylation (e.g., with benzyl bromide)- Arylation | N1-substitution is a common strategy to modulate the physicochemical properties and biological activity of indazoles. Aryl groups can introduce additional binding interactions. |

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents. For instance, in a series of indazole arylsulfonamides, small groups were better tolerated at the C5, C6, and C7 positions.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of nitro-heterocyclic compounds and indazole derivatives, this compound and its analogs are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Nitro-containing compounds have shown significant antiproliferative effects against various cancer cell lines, particularly those with hypoxic regions.[6] The indazole scaffold itself is present in numerous anticancer agents.[1][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indazole analogs for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiparasitic Activity

Nitro-heterocyclic compounds are a cornerstone in the treatment of various parasitic infections, including leishmaniasis and Chagas disease.[7][11][12] The mechanism of action often involves the reduction of the nitro group by parasitic nitroreductases to generate cytotoxic radical species.

Experimental Protocol: In Vitro Antileishmanial Assay

-

Parasite Culture: Culture promastigotes of Leishmania species (e.g., L. infantum) in appropriate media.

-

Compound Treatment: Incubate the promastigotes with serial dilutions of the test compounds for 72 hours.

-

Viability Assessment: Determine parasite viability using a colorimetric method such as the MTT assay or by direct counting using a hemocytometer.

-

IC50 Determination: Calculate the IC50 value, representing the concentration that inhibits parasite growth by 50%.

-

Macrophage Cytotoxicity: Evaluate the toxicity of the compounds against a mammalian cell line (e.g., murine macrophages) to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the antiparasitic concentration.

Caption: A logical workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the potential for diverse biological activities, particularly in oncology and parasitology, is high. Future research should focus on the synthesis of a library of analogs based on the SAR principles outlined in this guide. Comprehensive biological evaluation of these compounds will be essential to identify lead candidates with potent and selective activity for further preclinical development.

References

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.

- A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Benchchem.

- Synthesis and biological evaluation of indazole derivatives.

- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Process for the preparation of substituted indazoles.

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.

- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed.

- This compound. Santa Cruz Biotechnology.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Indazole From Natural Resources And Biological Activity.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- 952183-46-9|this compound. BLDpharm.

- Method for preparing 1H-indazole derivative.

- Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Synthesis of 1H-indazoles from N-tosylhydrazones and nitroarom

- Indazole – Knowledge and References. Taylor & Francis Online.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity. PubMed Central.

- Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Benchchem.

- Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities.

- Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.

- Principally structure-activity relationship features derived

- Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. PubMed.

- Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. Sci-Hub.

- Synthesis and evaluation of the anti parasitic activity of arom

- Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

The Indazole Core in Modern Drug Discovery: Unveiling the Therapeutic Potential of 7-bromo-4-methyl-5-nitro-1H-indazole

A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of clinically successful therapeutics. Notably, several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology drug development. This guide provides an in-depth technical exploration of the potential therapeutic targets of a specific, yet under-characterized derivative: 7-bromo-4-methyl-5-nitro-1H-indazole . While direct biological data for this compound is scarce, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of indazole-based inhibitors allows for the formulation of robust hypotheses regarding its likely molecular targets. This document will delineate these potential targets, the signaling pathways they modulate, and a detailed roadmap for their experimental validation.

Hypothesized Therapeutic Targets: A Kinase-Centric Perspective

The vast body of research on indazole derivatives strongly suggests that this compound is likely to exert its biological effects through the inhibition of protein kinases. The specific substitution pattern on the indazole ring—a bromine at position 7, a methyl group at position 4, and a nitro group at position 5—is anticipated to dictate its selectivity and potency against a particular subset of the human kinome.

Based on the structure-activity relationships of analogous compounds, the following kinase families are proposed as high-priority potential targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole scaffold is a well-established pharmacophore for potent VEGFR inhibitors.[1][2] The anti-angiogenic effects of these inhibitors are a cornerstone of treatment for various solid tumors.

-

Epidermal Growth Factor Receptor (EGFR): Numerous indazole derivatives have been developed as inhibitors of EGFR, a key driver of cell proliferation in several cancers.[3][4] The substitution pattern on the indazole ring can be tailored to achieve selectivity for wild-type or mutant forms of EGFR.

-

Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their overexpression is common in many cancers. The indazole core has been successfully utilized to develop inhibitors of Aurora kinases A and B.[5][6][7][8]

-

Akt (Protein Kinase B): As a central node in cell survival and proliferation pathways, Akt is a compelling target in oncology. Indazole-based compounds have been reported as potent Akt inhibitors.[9]

The nitro-substitution at the 5-position is a noteworthy feature. While contributing to the overall electronic properties of the molecule, nitro-substituted indazoles have also been investigated for their anti-protozoal and anti-cancer activities, suggesting a potential for unique biological activities beyond kinase inhibition.[10][11][12][13][14]

Visualizing the Hypothesized Signaling Pathways

To contextualize the potential impact of inhibiting these targets, the following diagrams illustrate their roles in key cellular signaling cascades.

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Validation Workflow: A Step-by-Step Guide

To empirically determine the therapeutic targets of this compound, a systematic and multi-tiered experimental approach is essential. The following protocols outline a robust workflow for target validation and characterization.

Phase 1: In Silico Target Prediction and Broad Kinase Profiling

A foundational step in the absence of empirical data is to leverage computational methods to predict likely biological targets.

1.1. In Silico Target Prediction:

-

Methodology: Employ ligand-based virtual screening approaches. Utilize the chemical structure of this compound as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem BioAssay). Identify proteins that are targeted by structurally similar molecules.

-

Rationale: This approach leverages the principle of chemical similarity, where structurally related molecules often share similar biological targets. It provides a cost-effective and rapid method to generate a preliminary list of potential targets for further investigation.

1.2. Broad Kinase Panel Screening:

-

Methodology: Submit the compound for screening against a large, commercially available panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot™). The initial screen should be performed at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions.

-

Rationale: This unbiased screen provides a broad overview of the compound's kinase selectivity profile. It can confirm computationally predicted targets and uncover unexpected off-target activities, which is crucial for understanding both efficacy and potential toxicity.

Caption: A multi-phased experimental workflow for target validation.

Phase 2: In Vitro Validation of Prioritized Targets

Once a list of potential kinase targets is generated, their interaction with the compound must be quantitatively characterized.

2.1. IC50 Determination via Biochemical Assays:

-

Methodology: For each prioritized kinase, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). Utilize a suitable in vitro kinase assay format, such as a radiometric assay (e.g., using [γ-³³P]ATP) or a luminescence-based assay (e.g., ADP-Glo™).

-

Rationale: The IC50 value provides a quantitative measure of the compound's potency against a specific enzyme. This is a critical parameter for comparing the activity of the compound against different kinases and for guiding further optimization.

2.2. Binding Affinity Measurement:

-

Methodology: To confirm direct binding and determine the binding kinetics, employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Rationale: These methods provide orthogonal validation of the biochemical assay results and yield valuable information about the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the compound to its target.

Phase 3: Cellular Characterization of Target Engagement and Functional Effects

The final phase of validation involves assessing the compound's activity in a cellular context to ensure that the observed in vitro inhibition translates to a biological effect.

3.1. Cellular Proliferation Assays:

-

Methodology: Evaluate the anti-proliferative activity of the compound in cancer cell lines that are known to be dependent on the prioritized target kinases. Standard assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used.

-

Rationale: This experiment determines the compound's ability to inhibit the growth of cancer cells and provides a measure of its cellular potency (EC50).

3.2. Target Phosphorylation Analysis by Western Blot:

-

Methodology: Treat the relevant cancer cell lines with the compound at various concentrations and for different durations. Prepare cell lysates and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Rationale: This assay provides direct evidence of target engagement in a cellular environment. A decrease in the phosphorylation of the target kinase and its substrates upon compound treatment confirms that the compound is inhibiting the kinase's activity within the cell.

Data Presentation: A Framework for Comparative Analysis

To facilitate the interpretation of experimental results, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Binding Affinity (KD, nM) |

| VEGFR2 | ||

| EGFR | ||

| Aurora A | ||

| Aurora B | ||

| Akt1 | ||

| Other Hits |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Key Target Dependency | EC50 (µM) |

| HUVEC | Endothelial | VEGFR2 | |

| A431 | Epidermoid Carcinoma | EGFR | |

| HCT116 | Colorectal Carcinoma | Aurora A/B | |

| PC-3 | Prostate Cancer | Akt |

Conclusion: Charting a Path Forward

While this compound remains a relatively unexplored molecule, the rich chemical landscape of indazole-based therapeutics provides a strong foundation for hypothesizing its potential as a kinase inhibitor. The proposed multi-faceted approach, combining in silico prediction with rigorous in vitro and cellular validation, offers a clear and scientifically sound strategy to elucidate its mechanism of action and identify its primary therapeutic targets. The insights gained from these studies will be instrumental in determining the future trajectory of this promising compound in the drug discovery and development pipeline.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. Retrieved January 18, 2026, from [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

-

7-bromo-5-nitro-1h-indazole (C7H4BrN3O2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

7-Bromo-1-methyl-5-nitro-1H-indazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Principally structure-activity relationship features derived from compounds tested. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

7-bromo-4-methyl-5-nitro-1H-indazole: A Technical Guide for Advanced Research